molecular formula C27H31NO2S B12532683 N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide CAS No. 834912-20-8

N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide

Cat. No.: B12532683
CAS No.: 834912-20-8
M. Wt: 433.6 g/mol
InChI Key: ZUYRLXUNPGJIIF-UHFFFAOYSA-N
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Description

N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which is further connected to a diphenyloctenyl moiety. The compound’s structure imparts specific chemical and physical properties that make it of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1,2-Diphenylbut-1-EN-1-YL)phenyl]methanesulfonamide
  • N-[4-(1,2-Diphenylhex-1-EN-1-YL)phenyl]methanesulfonamide

Uniqueness

N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide is unique due to its specific structural features, which impart distinct chemical and physical properties. These properties make it suitable for applications where other similar compounds may not be as effective.

Properties

CAS No.

834912-20-8

Molecular Formula

C27H31NO2S

Molecular Weight

433.6 g/mol

IUPAC Name

N-[4-(1,2-diphenyloct-1-enyl)phenyl]methanesulfonamide

InChI

InChI=1S/C27H31NO2S/c1-3-4-5-12-17-26(22-13-8-6-9-14-22)27(23-15-10-7-11-16-23)24-18-20-25(21-19-24)28-31(2,29)30/h6-11,13-16,18-21,28H,3-5,12,17H2,1-2H3

InChI Key

ZUYRLXUNPGJIIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3

Origin of Product

United States

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